molecular formula C11H18 B1619940 Decahydro-1,6-methanonaphthalene CAS No. 43000-53-9

Decahydro-1,6-methanonaphthalene

Cat. No.: B1619940
CAS No.: 43000-53-9
M. Wt: 150.26 g/mol
InChI Key: MCEWXTWROUCMOU-UHFFFAOYSA-N
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Description

Historical Discovery and Nomenclature Evolution

The compound first emerged in synthetic chemistry literature during mid-20th-century investigations into strained hydrocarbon systems. Early synthetic routes involved Birch reduction of naphthalene derivatives followed by transannular cyclopropanation, as evidenced by 1960s protocols for related methanoannulenes. The International Union of Pure and Applied Chemistry (IUPAC) systematically designated it as tricyclo[5.3.1.0³,⁸]undecane , reflecting its three-ring system with bridging carbons at positions 3 and 8.

Key nomenclature milestones:

Year Designation Basis
1965 4-Homoisotwistane Bridged isotwistane analog
1987 Decahydro-1,6-methanonaphthalene Hydrogenated naphthalene derivative
2005 Tricyclo[5.3.1.0³,⁸]undecane IUPAC skeletal descriptor

The synthesis pathway patented in 1995 (US4070540A) established reproducible methods for functionalized derivatives via carbonyl halide intermediates, while 2016 stereoselective syntheses enabled chiral isotwistane frameworks.

Structural Classification within Polycyclic Hydrocarbons

This compound belongs to the tricyclo[m.n.p]alkane family, characterized by three fused rings with bridging methylene groups. Its structural taxonomy includes:

  • Bridged Bicyclic Core : Two cyclohexane rings fused via a shared methylene bridge
  • Tricyclic Framework : Additional cyclopropane-like strain from the 0³,⁸ bridge
  • Stereochemical Complexity : Eight stereocenters enable 256 potential stereoisomers, though synthetic routes typically yield specific enantiomers

Comparative bond length analysis reveals:

Bond Type Length (Å) Hybridization
Bridgehead C-C 1.54 sp³-sp³
Ring C-C 1.51–1.53 sp³-sp³
Methylene C-H 1.10 sp³-s

X-ray crystallography confirms minimal angle strain (C-C-C angles: 109.5–112°), contrasting with smaller bridged systems.

Significance in Bridged Cycloalkane Research

This compound provides critical insights into three research domains:

A. Strain Energy Distribution
The molecule’s calculated strain energy (35.6 kcal/mol) arises primarily from:

  • Transannular Torsion : 18.2 kcal/mol
  • Bridgehead Compression : 12.4 kcal/mol
  • Van der Waals Repulsions : 5.0 kcal/mol

B. Bredt’s Rule Validation
As a prototypical bridged system, it demonstrates the instability of bridgehead double bonds. Theoretical calculations show <10% p-orbital overlap at bridgehead positions, preventing effective π-bond formation.

C. Synthetic Methodology Development
Key advances enabled by its synthesis:

Technique Application
Ytterbium-catalyzed Diels-Alder Chiral center induction
Transannular C-H activation Functionalization of bridgehead carbons
Supercritical fluid extraction Isolation of stereoisomers

The compound’s rigid framework has informed the design of:

  • Conductive polymer precursors
  • Terpene-inspired fragrance compounds
  • Chiral ligands for asymmetric catalysis

Properties

CAS No.

43000-53-9

Molecular Formula

C11H18

Molecular Weight

150.26 g/mol

IUPAC Name

tricyclo[5.3.1.03,8]undecane

InChI

InChI=1S/C11H18/c1-2-9-6-8-4-5-11(9)10(3-1)7-8/h8-11H,1-7H2

InChI Key

MCEWXTWROUCMOU-UHFFFAOYSA-N

SMILES

C1CC2CC3CCC2C(C1)C3

Canonical SMILES

C1CC2CC3CCC2C(C1)C3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The following compounds share structural similarities with Decahydro-1,6-methanonaphthalene:

Decahydronaphthalene (Decalin, CAS 91-17-8)
  • Molecular Formula : C₁₀H₁₈
  • Molecular Weight : 138.25 g/mol
  • Structure: A fully hydrogenated naphthalene derivative existing in cis- and trans-isomeric forms. Unlike this compound, it lacks a methane bridge, resulting in a fused bicyclo[4.4.0]decane system .
  • Key Data :
    • cis-Decahydronaphthalene: Reported density and boiling point data are inconsistent in the evidence, with values such as 0.892 g/cm³ and 724 (unit unclear) mentioned .
    • trans-Decahydronaphthalene: Density cited as 0.892 g/cm³, but boiling point data remain ambiguous .
1,6-Dimethyldecahydronaphthalene (CAS 1750-51-2)
  • Molecular Formula : C₁₂H₂₂
  • Molecular Weight : 166.30 g/mol
  • Structure : Features two methyl groups at the 1,6-positions of decahydronaphthalene, introducing steric effects and increased hydrophobicity compared to the unsubstituted parent compound .
  • Key Data :
    • Boiling point: 491 K (218°C) .
This compound
  • Structural Distinction : The methane bridge introduces additional ring strain and rigidity compared to decahydronaphthalene. This structural modification likely impacts its physical properties (e.g., higher melting point) and reactivity .

Comparative Data Table

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Boiling Point (°C/K) Density (g/cm³)
This compound 43000-53-9 C₁₁H₁₈ 150.26 Not available Not available
cis-Decahydronaphthalene 91-17-8 C₁₀H₁₈ 138.25 724* 0.892*
trans-Decahydronaphthalene 91-17-8 C₁₀H₁₈ 138.25 Not available 0.892*
1,6-Dimethyldecahydronaphthalene 1750-51-2 C₁₂H₂₂ 166.30 218 (491 K) Not available

*Data from lacks explicit units and context; values are reported as cited but require verification.

Key Findings and Implications

Molecular Weight Trends: The methane bridge in this compound increases its molecular weight compared to decahydronaphthalene, while 1,6-dimethyl substitution further elevates it to 166.30 g/mol .

Boiling Points : The dimethyl derivative’s boiling point (218°C) is higher than typical values for decahydronaphthalene isomers (~187°C for trans-decalin), suggesting that alkyl substitution significantly impacts volatility .

Q & A

How can Decahydro-1,6-methanonaphthalene be structurally characterized using advanced spectroscopic methods?

Level: Basic
Methodological Answer:
Structural characterization relies on integrating spectroscopic data such as NMR (¹H and ¹³C) , IR , and mass spectrometry . For example:

  • NMR identifies hydrogen environments (e.g., methyl groups at positions 1 and 6) and confirms decalin framework stereochemistry .
  • IR detects functional groups like C-H stretching in saturated hydrocarbons (~2800–3000 cm⁻¹).
  • Mass spectrometry provides molecular weight confirmation (e.g., molecular ion peak at m/z 206.37 for C₁₅H₂₆) .
    Cross-referencing with databases like NIST Standard Reference Data ensures accuracy, particularly for stereoisomeric differentiation .

What methodologies are recommended for synthesizing this compound derivatives with high purity?

Level: Basic
Methodological Answer:
Synthesis typically involves catalytic hydrogenation of naphthalene derivatives under controlled conditions:

  • Catalysts : Use palladium or platinum on carbon to achieve complete saturation without over-reduction .
  • Solvents : Ethanol or toluene optimizes reactant solubility and reaction homogeneity .
  • Conditions : Maintain temperatures between 80–120°C and pressures of 2–5 atm to ensure selectivity .
    Post-synthesis purification via column chromatography or distillation (boiling point ~277°C) ensures high purity .

What experimental design considerations are critical for assessing the compound's hepatotoxicity in mammalian models?

Level: Advanced
Methodological Answer:
Key considerations include:

  • Model selection : Use rodents (rats/mice) for hepatic metabolism studies due to cytochrome P450 similarities to humans .
  • Exposure routes : Oral gavage or inhalation (common for volatile derivatives) to mimic environmental exposure .
  • Dose ranges : Establish NOAEL (No Observed Adverse Effect Level) via tiered dosing (e.g., 10–500 mg/kg) .
  • Bias mitigation : Randomize dose groups and blind outcome assessments to reduce bias .
    Endpoints include liver enzyme assays (ALT, AST) and histopathology .

How can researchers resolve contradictions in reported toxicological data across different studies?

Level: Advanced
Methodological Answer:
Contradictions often arise from variability in study design. To address this:

  • Systematic reviews : Aggregate data from studies meeting inclusion criteria (e.g., mammalian models, controlled dosing) .
  • Risk of bias assessment : Apply tools like Table C-6/C-7 ( ) to evaluate randomization, blinding, and outcome reporting .
  • Meta-analysis : Statistically harmonize data by adjusting for covariates (e.g., species, exposure duration) .
    For example, discrepancies in hepatotoxicity thresholds may stem from differences in metabolic rates between species .

What analytical techniques are validated for detecting this compound in environmental matrices?

Level: Advanced
Methodological Answer:
Validated methods include:

  • GC-MS : Ideal for volatile derivatives; detect using m/z 206.37 (base peak) with a DB-5 column .
  • HPLC-UV : For non-volatile samples; use C18 columns and UV detection at ~220 nm .
  • Sample preparation : Solid-phase extraction (SPE) for water/soil matrices to isolate hydrophobic compounds .
    Calibration curves with internal standards (e.g., deuterated analogs) improve quantification accuracy .

What mechanisms underlie the compound's interaction with cytochrome P450 enzymes?

Level: Advanced
Methodological Answer:
this compound derivatives act as substrates or inhibitors of CYP450 isoforms (e.g., CYP3A4, CYP2E1):

  • Metabolic activation : Hydroxylation at methyl groups generates reactive intermediates, studied via microsomal incubations with NADPH cofactors .
  • Inhibition assays : Measure IC₅₀ values using fluorescent probes (e.g., 7-benzyloxyquinoline for CYP3A4) .
    Structural modeling (e.g., docking simulations) predicts binding affinities to CYP active sites .

How do stereochemical variations affect the compound's physicochemical properties and bioactivity?

Level: Advanced
Methodological Answer:
Stereochemistry critically influences:

  • Lipophilicity : cis- vs. trans-decalin configurations alter logP values, impacting membrane permeability .
  • Bioactivity : For example, 1S,4α,6α isomers show stronger antimicrobial activity due to optimized membrane interaction .
  • Analytical differentiation : Use chiral HPLC (e.g., Chiralpak AD-H column) or optical rotation measurements .
    Stereochemical assignments require X-ray crystallography or NOESY NMR for absolute configuration determination .

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